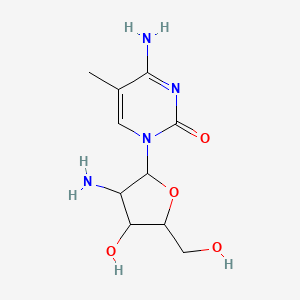
Ethyl (2E,4E,6E)-nona-2,4,6-trienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2E,4E,6E)-nona-2,4,6-trienoate is an organic compound characterized by its conjugated triene system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2E,4E,6E)-nona-2,4,6-trienoate typically involves the esterification of the corresponding acid, nona-2,4,6-trienoic acid, with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and solvents are chosen to optimize the reaction rate and minimize by-products. The use of automated systems ensures consistent quality and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of epoxides or carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of saturated esters.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under mild heating.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated esters.
Substitution: Amides, alcohol derivatives.
Scientific Research Applications
Ethyl (2E,4E,6E)-nona-2,4,6-trienoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules with conjugated systems.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its role in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of polymers and materials with unique optical and electronic properties.
Mechanism of Action
The mechanism by which Ethyl (2E,4E,6E)-nona-2,4,6-trienoate exerts its effects is largely dependent on its chemical structure. The conjugated triene system allows for interactions with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to the observed biological activities. The ester group also plays a role in the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Ethyl (2E,4E,6E)-nona-2,4,6-trienoate can be compared with other conjugated triene esters, such as:
Ethyl (2E,4E,6E)-deca-2,4,6-trienoate: Similar structure but with an additional carbon atom, leading to different physical and chemical properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its reactivity and applications.
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
ethyl (2E,4E,6E)-nona-2,4,6-trienoate |
InChI |
InChI=1S/C11H16O2/c1-3-5-6-7-8-9-10-11(12)13-4-2/h5-10H,3-4H2,1-2H3/b6-5+,8-7+,10-9+ |
InChI Key |
FTAHKPFYTOEBEA-SUTYWZMXSA-N |
Isomeric SMILES |
CC/C=C/C=C/C=C/C(=O)OCC |
Canonical SMILES |
CCC=CC=CC=CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12104422.png)
![N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea](/img/structure/B12104425.png)
![2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride](/img/structure/B12104433.png)

![1-Propanol, 2-[(tetrahydro-2H-pyran-2-YL)oxy]-, 4-methylbenzenesulfonate, (2S)-](/img/structure/B12104461.png)


![11-hydroxy-1,3-bis(hydroxymethyl)-3,5a,5b,10,11,13b-hexamethyl-4,5,6,7,8,9,10,11a,13,13a-decahydro-3aH-cyclopenta[a]chrysene-7a-carboxylic acid](/img/structure/B12104480.png)
![5,12-Dimethyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodeca-2(7),4-dien-3-one](/img/structure/B12104487.png)

![(2S,4S)-4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12104496.png)


